Diethyl ethyl(1-methylbutyl)malonate
Overview
Description
Synthesis Analysis
The synthesis of diethyl malonate derivatives involves various chemical reactions, highlighting the versatility of malonate esters in synthetic chemistry. One approach involves the reaction of 2-chloroethyl phenyl sulfide and diethyl malonate in the presence of alkali, under phase transfer catalysis conditions, achieving significant yields (Yu Ya-xi, 2015). Another method described is the nucleophilic vinyl substitution (SNV) between 4-nitroaniline and diethylethoxymethylene malonate to produce important precursors for further synthetic applications (Hernán Valle et al., 2018).
Molecular Structure Analysis
The molecular structure of diethyl malonate derivatives has been characterized through various spectroscopic methods and X-ray diffraction analyses. For instance, diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates exhibit interesting hydrogen bonding patterns due to regioisomerism, affecting their supramolecular architecture (A. Ilangovan et al., 2013). Similarly, the crystal and molecular structure of diethyl 2-(4-methylbenzylidene)malonate was determined, providing insights into its stabilization via hydrogen bond interactions (D. Achutha et al., 2016).
Chemical Reactions and Properties
Diethyl malonate esters undergo various chemical reactions, demonstrating their reactivity and functional group compatibility. A copper-catalyzed arylation of diethyl malonate presents a mild and general method for synthesizing alpha-aryl malonates, showcasing the compound's ability to participate in cross-coupling reactions (E. Hennessy & S. Buchwald, 2002).
Physical Properties Analysis
The physical properties of diethyl malonate derivatives, such as their crystallization behavior and solvate formation, are influenced by the interactions between the molecules. The excess molar enthalpies of diethyl malonate with various solvents have been studied, providing valuable data for understanding the solution behavior of these compounds (Yih-Sheng Wang et al., 2010).
Chemical Properties Analysis
Diethyl malonate esters' chemical properties are highlighted by their reactivity in synthesis and the formation of complexes. For instance, the synthesis of diethyl malonate in situ from ethyl chloroacetate under specific conditions exemplifies the compound's utility in organic synthesis and its potential for industrial-scale production (Xie Rong-jin, 2002).
Scientific Research Applications
Synthetic Technology and Catalysis
- A study on the synthetic technology of Diethyl [2-(phenylthio)ethyl]malonate explores the use of diethyl malonate for synthesizing sulfur-containing compounds under phase transfer catalysis conditions, showcasing its utility in producing complex organic molecules (Yu Ya-xi, 2015).
- Ionic liquids have been employed as catalysts in the Knoevenagel condensation of diethyl malonate with various carbonyl compounds, demonstrating an environmentally friendly and efficient methodology for bond formation (B. Ranu & R. Jana, 2006).
Continuous Synthesis and Polymerization
- The continuous synthesis approach for producing Triethyl Methanetricarboxylate from diethyl malonate highlights its industrial application potential, emphasizing advantages such as good heat dissipation and high yield (Huang Sheng-jian, 2013).
- Ester-functionalized poly(1-vinylpyrrolidin-2-one) oligomers were obtained via radical polymerization using diethyl malonate, showcasing its role in the production of macromolecules with specific end functionalities (E. Ranucci et al., 2006).
Chemical Reactions and Material Synthesis
- Research on the synthesis of 1-Methyl-4-ethoxycarbonyl-5-hydroxylpyrazole from diethyl malonate underlines the versatility of diethyl malonate in synthesizing heterocyclic compounds (Li Ming, 2009).
- The development of flavor compounds like 4-Ethyloctanoic acid using diethyl malonate under microwave irradiation demonstrates the compound's utility in synthesizing organoleptic materials efficiently (Yuping Liu et al., 2010).
Safety And Hazards
Future Directions
Diethyl ethyl(1-methylbutyl)malonate is used as a reagent in electrochemistry with urea to synthesize ureides from esters . It is also used as a co-monomer with polyethylene glycol (PEG) to produce polylactic acid . This chemical has been shown to have the ability to withstand high temperatures and therefore can be used for recycling plastics . This suggests potential future applications in the fields of polymer science and materials engineering.
properties
IUPAC Name |
diethyl 2-ethyl-2-pentan-2-ylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-6-10-11(5)14(7-2,12(15)17-8-3)13(16)18-9-4/h11H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGOJSLHZOKIBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(CC)(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018955 | |
Record name | Diethyl ethyl(1-methylbutyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601018955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl ethyl(1-methylbutyl)malonate | |
CAS RN |
76-72-2 | |
Record name | 1,3-Diethyl 2-ethyl-2-(1-methylbutyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl ethyl(1-methylbutyl)malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076722 | |
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Record name | 76-72-2 | |
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Record name | Diethyl ethyl(1-methylbutyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601018955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl ethyl(1-methylbutyl)malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.893 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIETHYL ETHYL(1-METHYLBUTYL)MALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
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